![molecular formula C₁₀H₈D₄N₂ B1146741 (R,S)-Anatabine-2,4,5,6-d4 CAS No. 1020719-11-2](/img/structure/B1146741.png)
(R,S)-Anatabine-2,4,5,6-d4
Overview
Description
Synthesis Analysis
Anatabine's synthesis involves complex chemical reactions that are designed to form its distinct molecular structure. For instance, biomimetic synthesis from dihydropyridine produced by the action of sodium hypochlorite on baikiain results in anatabine, illustrating one of the pathways through which it can be synthesized in the laboratory setting (Leete, 1978). Furthermore, a short and efficient synthesis method has been reported, showcasing the ability to produce anatabine from 3-pyridinecarboxaldehyde utilizing key steps such as Barbier-type Zn-mediated allylation and ring-closing olefin metathesis (Saloranta & Leino, 2011).
Molecular Structure Analysis
Anatabine’s molecular structure is characterized by its tetrahydropyridyl ring, contributing to its activity at nicotinic acetylcholine receptors (nAChRs). This structure allows for interactions with biological systems that may underlie its potential therapeutic effects. The synthesis and isolation of its S- and R-enantiomers through chiral high-pressure liquid chromatography have allowed for a deeper understanding of its structural properties and their implications for pharmacological activity (Xing et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving anatabine include its synthesis from precursors like nicotinic acid, which serves as a precursor for both rings of the alkaloid. The reduction of nicotinic acid at C-6 by the introduction of a hydrogen in the pro-R position is crucial for the formation of anatabine, illustrating the specific chemical reactions required for its production (Leete, 1978).
Physical Properties Analysis
Anatabine's physical properties, such as its solubility and crystalline structure, play a significant role in its pharmacological effects and bioavailability. While specific details on its physical properties are less commonly reported, understanding these aspects is crucial for developing formulations and delivery methods that maximize its therapeutic potential.
Chemical Properties Analysis
Anatabine's chemical properties, including its reactivity and interaction with biological molecules, are essential for its biological effects. Its ability to act as a nicotinic receptor agonist is a direct result of its chemical structure, which allows it to bind to and activate these receptors, potentially offering benefits in conditions where nicotinic receptor modulation is beneficial (Xing et al., 2020).
properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/i3D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-AJEVBKBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661790 | |
Record name | (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-11-2 | |
Record name | 1,2,3,6-Tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.